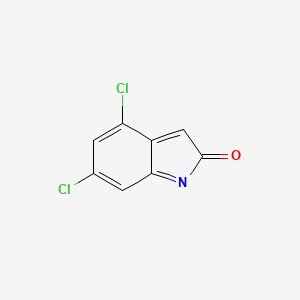

4,6-Dichloro-2H-indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYCEJLNDXFTLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2Cl)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-83-5 | |

| Record name | 4,6-Dichloro-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Strategies and Advanced Methodologies for 4,6 Dichloro 2h Indol 2 One and Its Structural Analogues

Classical and Contemporary Approaches to the Construction of the 2H-Indol-2-one Core

The fundamental framework of 2H-indol-2-one can be assembled through a variety of synthetic routes, ranging from historic name reactions to modern transition-metal-catalyzed processes.

Fischer Indole (B1671886) Synthesis Derivatives and Modifications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most versatile and widely used methods for constructing the indole nucleus. wikipedia.orgopenmedicinalchemistryjournal.com The classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgopenmedicinalchemistryjournal.com The reaction can be catalyzed by various Brønsted and Lewis acids, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride. wikipedia.org

Modifications to the classical Fischer synthesis have expanded its scope and applicability to the synthesis of complex oxindoles. One significant variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This approach supports the intermediacy of hydrazones in the classical pathway and broadens the range of accessible starting materials. wikipedia.org Another important variant is the "interrupted" Fischer indolization, which can be used to form cyclic Schiff bases (indolenines) from α,α'-disubstituted aldehydes and arylhydrazines, providing a pathway to 3,3-disubstituted oxindoles. researchgate.net

A notable application of this methodology for creating chlorinated indole structures is the synthesis of 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid. researchgate.net This synthesis proceeds via a Japp–Klingemann condensation of 3,5-dichlorophenyldiazonium chloride with deprotonated 2-(ethoxycarbonyl)cyclopentanone to yield a phenylhydrazone derivative, which then undergoes a Fischer indole rearrangement to form the target 4,6-dichloroindole scaffold. researchgate.net This robust synthesis demonstrates the power of combining classical reactions to build highly functionalized and specifically substituted indole systems. researchgate.net

| Reaction | Description | Catalysts/Reagents | Key Feature | Reference |

| Classical Fischer Indole Synthesis | Cyclization of an arylhydrazone under acidic conditions. | Brønsted or Lewis acids (e.g., HCl, ZnCl₂) | Forms the indole nucleus from acyclic precursors. | wikipedia.orgopenmedicinalchemistryjournal.com |

| Buchwald Modification | Palladium-catalyzed cross-coupling of aryl bromides and hydrazones. | Palladium catalyst | Expands substrate scope to include aryl bromides. | wikipedia.org |

| Interrupted Fischer Indolization | Reaction of α,α'-disubstituted aldehydes with arylhydrazines. | Acidic conditions | Leads to 3,3-disubstituted indolenines, precursors to oxindoles. | researchgate.net |

| Japp–Klingemann/Fischer Synthesis | Combination reaction to form a substituted phenylhydrazone followed by indolization. | Base, then acid | Allows for the synthesis of highly substituted indoles like 4,6-dichloroindoles. | researchgate.net |

Cyclization Reactions and Annulation Strategies

Beyond the Fischer synthesis, direct cyclization and annulation strategies provide powerful routes to the 2H-indol-2-one core. A key approach involves the generation of a highly reactive, quasi-antiaromatic 2H-indol-2-one intermediate from a 3-hydroxy-substituted 1,3-dihydroindol-2-one (3-hydroxyoxindole) using a Lewis acid. nih.govresearchgate.net This intermediate readily undergoes stepwise addition of various π-nucleophiles, such as styrenes, furans, and thiophenes, to afford substituted oxindoles. researchgate.net This method can also be performed intramolecularly to create spiro-substituted oxindoles. nih.govresearchgate.net

Annulation reactions, which involve the formation of a new ring onto an existing one, are also prevalent. These include:

[3+2] Annulation: This strategy can be used to construct the five-membered ring of the oxindole (B195798) system. For instance, enantioselective intermolecular [3+2] annulation reactions between aryl amines and 2,3-diketoesters have been developed to build chiral 3-hydroxyindolenines. smolecule.com

[4+2] Annulation: Also known as the Diels-Alder reaction, this cycloaddition can be employed in various strategies to construct the six-membered ring or adjacent rings in polycyclic indole systems. nih.gov

Domino Reactions: A straightforward assembly of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones has been achieved through a domino palladium-catalyzed reaction of indol-2-ylmethyl acetates with 1,3-dicarbonyl derivatives. mdpi.com

Dearomative Ring Expansion/Spirocyclization: The reaction of indole-2-carboxylates with propargylic alcohols in the presence of an acid like p-toluenesulfonic acid (PTSA) can lead to spiro[benzo[b]oxazine-furans] through a dearomative ring expansion and spirocyclization sequence. uohyd.ac.in

These methods highlight the diverse modern approaches that leverage reactive intermediates and catalytic cycles to build the oxindole scaffold with high levels of complexity and control. nih.govresearchgate.netsmolecule.com

Palladium-Catalyzed and Transition Metal-Mediated Syntheses of Indol-2-ones

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 2H-indol-2-ones. Palladium, in particular, is a versatile catalyst for a multitude of transformations leading to the indole core. mdpi.com

Palladium-Catalyzed Syntheses:

Carbonylative Cyclization: Palladium catalysts can facilitate the insertion of carbon monoxide (CO) in various cyclization reactions to form the lactam ring of the oxindole. For example, 2-nitrostyrenes can be converted to indoles through a reductive N-heteroannulation in the presence of a palladium–phosphine catalyst and CO. researchgate.net Similarly, 6H-isoindolo[2,1-a]indol-6-ones can be synthesized from 2-(2-haloaryl)indoles via palladium-catalyzed carbonylation. beilstein-journals.org

Heck Reactions: Intramolecular Heck reactions are used to form the five-membered ring of the oxindole. For example, palladium-catalyzed cyclization of N-(2-allylphenyl)acrylamides can produce pyrrolo[1,2-a]indol-3-ones. mdpi.com

C-H Activation/Functionalization: The Catellani reaction, a palladium-catalyzed norbornene-mediated cascade, has been adapted for the direct functionalization of indoles, enabling the synthesis of complex derivatives. longdom.org This allows for regioselective C2-alkylation, a challenging transformation. longdom.org

Other Transition Metal-Mediated Syntheses:

Rhodium (Rh): Rhodium catalysts, such as [RhCp*Cl₂]₂, are effective for C-H activation and annulation reactions. nih.gov They can catalyze the cascade annulation of N-(pivaloyloxy)benzamides with 2-alkynyl aldehydes to provide fused indolones. nih.gov

Copper (Cu): Copper-catalyzed aerobic oxidative intramolecular amidation of 2-aminophenylacetylenes offers a route to isatins, which are direct precursors to oxindoles. smolecule.com

Cobalt (Co): Cobalt(III) catalysts have been used for the intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines to synthesize indoles. mdpi.com

These transition metal-mediated methods offer high efficiency and selectivity, often proceeding under milder conditions than classical approaches and tolerating a wider range of functional groups. mdpi.comresearchgate.netbeilstein-journals.org

Targeted Synthesis of Dichloroindol-2-one Precursors and Scaffold

The introduction of chlorine atoms at specific positions on the indole ring requires precise control over the reaction conditions and reagents. Regioselective halogenation is a key step in accessing the 4,6-dichloro-2H-indol-2-one scaffold.

Regioselective Halogenation Techniques for Indole Systems

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution, including halogenation. bhu.ac.in However, controlling the position of halogenation can be challenging as 3-haloindoles are often the kinetically favored product. bhu.ac.in

Several techniques have been developed to achieve regioselectivity:

Electrophilic Halogenating Agents: Reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly used. google.com The choice of solvent and reaction conditions can influence the site of halogenation. The presence of an electron-withdrawing group on the indole nitrogen can direct halogenation to the C2 position. researchgate.net

Enzymatic Halogenation: Biocatalytic C-H halogenation using enzymes like FAD-dependent halogenases (e.g., RebH) offers an environmentally benign alternative. nih.govfrontiersin.org These reactions often exhibit excellent regioselectivity under mild, aqueous conditions, using benign halide salts as the halogen source. nih.gov For instance, RebH variants have been evolved for site-selective halogenation of various indole derivatives. frontiersin.org

Electrochemical Halogenation: This method provides an environmentally friendly protocol for accessing 2- or 3-haloindoles by generating the reactive halogenating species in situ. researchgate.net

Transition-Metal-Free Halogenation: Methods using systems like oxone-halide can generate reactive halogenating species in situ, avoiding the need for stoichiometric halogenating agents and producing fewer toxic byproducts. researchgate.net

| Halogenation Method | Key Reagents/Catalyst | Primary Advantage | Typical Selectivity | Reference |

| Electrophilic Halogenation | NCS, NBS, NIS | Readily available and versatile | C3 (kinetic), C2 (with N-EWG) | google.comresearchgate.net |

| Enzymatic Halogenation | FAD-dependent halogenases (RebH) | High regioselectivity, green conditions | Catalyst-controlled, often C3 or other specific sites | nih.govfrontiersin.org |

| Electrochemical Halogenation | In situ generated halogens | Environmentally friendly | C2 or C3 depending on conditions | researchgate.net |

| Oxone-Halide System | Oxone, Halide salts (e.g., KCl, KBr) | Transition-metal-free, reduced waste | Generates reactive halogenating species for C2/C3 | researchgate.net |

Synthesis of this compound via Indole Derivative Modification

The direct synthesis of this compound can be approached by modifying a pre-existing, suitably substituted indole or oxindole precursor. A key strategy involves starting with an aniline (B41778) derivative that already contains the desired chlorine substitution pattern.

As previously mentioned, the synthesis of 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid (a structural analogue) utilizes 3,5-dichloroaniline (B42879) as a starting material, which is converted to 3,5-dichlorophenyldiazonium chloride. researchgate.net This precursor ensures the correct placement of the chlorine atoms on the benzene (B151609) ring of the final indole product after the Japp–Klingemann condensation and Fischer indole cyclization. researchgate.net This approach highlights a powerful strategy where the final substitution pattern is determined by the choice of the initial acyclic starting material.

An alternative conceptual approach involves the direct halogenation of an existing indole or oxindole. For example, a patented method describes the halogenation of 7-(4-bromobenzoyl)indole in the presence of an acid and a halogenating agent like N-chlorosuccinimide to form a 3,3-dihalo-1,3-dihydro-2H-indol-2-one. google.com This dihalogenated intermediate is then reduced using zinc powder and acetic acid to yield the final 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one. google.com While this example does not produce the 4,6-dichloro isomer, it illustrates the principle of building the oxindole core first, followed by modification. Applying this logic, one could envision a route starting from a 4,6-dichloroindole, which is then oxidized or halogenated/reduced at the C2 and C3 positions to generate the desired this compound. For instance, the Fischer indole synthesis using 3,5-dichlorophenylhydrazine (B1297673) and acetone (B3395972) would yield 4,6-dichloro-2,3,3-trimethyl-3H-indole, demonstrating the formation of the chlorinated indole skeleton. scispace.com

Derivatization and Functionalization Reactions of the this compound Nucleus

The this compound core, also known as 4,6-dichlorooxindole, serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential biological significance. The strategic placement of chlorine atoms on the benzene ring influences the reactivity of the molecule and provides opportunities for further functionalization. This section explores the key derivatization and functionalization reactions involving this nucleus.

Reactions at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the this compound ring is a primary site for substitution reactions, allowing for the introduction of various alkyl and aryl groups. These modifications can significantly impact the molecule's properties.

N-alkylation is a common strategy to introduce diverse functionalities. For instance, N-alkylation of indolines can lead to the formation of N- and C3-alkylated indolines and indoles. organic-chemistry.org Furthermore, N-alkylanilines have demonstrated high selectivity in reactions at the C4 position of certain heterocyclic systems. researchgate.net

The following table summarizes representative examples of N-substitution reactions on the indol-2-one (B1256649) core or related indole structures.

| Reagent | Product Type | Reference |

| Alkyl halides | N-Alkylindoles | organic-chemistry.org |

| Alcohols | N-Alkylindoles | organic-chemistry.org |

| N-Alkylanilines | C4-substituted products | researchgate.net |

Electrophilic Aromatic Substitution on the Dichloroindol-2-one Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. makingmolecules.commasterorganicchemistry.com In the context of the this compound system, the benzene ring can undergo substitution, although the presence of two deactivating chloro groups can influence the reaction's regioselectivity and rate. makingmolecules.com

Key EAS reactions include:

Halogenation: Introduction of additional halogen atoms (e.g., bromine, chlorine) onto the aromatic ring, typically requiring a Lewis acid catalyst. makingmolecules.commasterorganicchemistry.com

Nitration: The introduction of a nitro group (NO₂) using a mixture of nitric and sulfuric acids. rahacollege.co.inyoutube.com This group can be a precursor for other functionalities.

Sulfonation: The introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. This reaction is often reversible. rahacollege.co.in

Friedel-Crafts Reactions: Alkylation or acylation of the aromatic ring, which forms new carbon-carbon bonds. These reactions typically employ a Lewis acid catalyst. makingmolecules.comrahacollege.co.in

The position of electrophilic attack on the dichloroindol-2-one ring is directed by the existing substituents. The chloro groups are ortho, para-directing but deactivating, while the amide group of the lactam ring also influences the regioselectivity. makingmolecules.com

The general mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

Modifications at the C-3 Position and Exocyclic Derivatives

The C-3 position of the this compound nucleus is highly reactive and a key site for introducing structural diversity. The methylene (B1212753) group at this position is susceptible to a variety of reactions, leading to the formation of a wide range of derivatives. rsc.org

One common modification involves the condensation with carbonyl compounds. For example, the reaction of 4,6-dichloro-1H-indole-2-carboxylic acid with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding hydrazide. ttuhsc.edu This hydrazide can then be cyclized to form oxadiazole derivatives. ttuhsc.edu

Furthermore, the C-3 position can be functionalized through reactions such as the Mannich reaction, which introduces an aminomethyl group. acs.org Hydroxyalkylation at the C-3 site has also been reported. acs.org

The following table provides examples of modifications at the C-3 position of the indole nucleus.

| Reagent | Product Type | Reference |

| Hydrazine hydrate | Hydrazide derivative | ttuhsc.edu |

| 1,1'-Carbonyldiimidazole | Oxadiazolone derivative | ttuhsc.edu |

| Phenylglyoxal | C3-Hydroxyalkylated indolizine | acs.org |

| Formaldehyde, Morpholine | Mannich base | acs.org |

Multi-component Reactions Incorporating the this compound Moiety

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. organic-chemistry.orgresearchgate.netthieme-connect.de The this compound moiety can be incorporated into such reactions to generate diverse heterocyclic structures.

Indoles, in general, are excellent substrates for MCRs. nih.gov For instance, the one-pot condensation of an indole with dimedone and a 3-phenacylideneoxindole derivative has been described. nih.gov Similarly, three-component reactions involving 3-(cyanoacetyl)-indoles, arylaldehydes, and urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) derivatives. nih.gov

While specific examples utilizing this compound in MCRs are less commonly reported in the provided search results, the reactivity of the indole nucleus suggests its potential as a building block in such convergent synthetic strategies. nih.gov The presence of the chloro substituents could provide opportunities for further functionalization of the resulting MCR products through cross-coupling reactions. nih.gov

Comprehensive Spectroscopic and Advanced Analytical Characterization of 4,6 Dichloro 2h Indol 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. uobasrah.edu.iq By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. youtube.com

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4,6-Dichloro-2H-indol-2-one is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the protons on the benzene (B151609) ring, while the aliphatic region would contain signals for the CH₂ group and the N-H proton.

The proton at position 7 (H-7) is expected to appear as a doublet, coupled to the proton at position 5. Similarly, the proton at position 5 (H-5) would also be a doublet, coupled to H-7. The methylene (B1212753) protons at position 3 (C-3) would likely appear as a singlet, as they lack adjacent proton neighbors. The N-H proton typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The electron-withdrawing effect of the two chlorine atoms would generally lead to a downfield shift for the aromatic protons compared to unsubstituted oxindole (B195798).

¹³C NMR Spectroscopy

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will produce a single peak. nih.gov The carbonyl carbon (C-2) of the lactam ring is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons will resonate in the 110-150 ppm region. The carbons directly bonded to chlorine (C-4 and C-6) will have their chemical shifts significantly influenced by the halogen's electronegativity. The aliphatic methylene carbon (C-3) will appear at the most upfield position.

Predicted NMR Data for this compound:

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | Multiplicity (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|---|

| N-H | ~10.5 | br s | - |

| C-2 | - | - | ~175 |

| C-3 | ~3.6 | s | ~36 |

| C-3a | - | - | ~125 |

| C-4 | - | - | ~128 |

| C-5 | ~7.0 | d | ~122 |

| C-6 | - | - | ~130 |

| C-7 | ~6.9 | d | ~110 |

| C-7a | - | - | ~142 |

s = singlet, d = doublet, br s = broad singlet. Predicted values are based on typical chemical shifts for substituted oxindoles.

2D NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive signal assignment. A COSY spectrum would show correlation peaks between coupled protons, such as H-5 and H-7. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, for instance, linking the signal at ~3.6 ppm to the C-3 carbon signal at ~36 ppm. scielo.br

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups. FT-IR and Raman spectroscopy are complementary techniques; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.comresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. A prominent, sharp absorption band corresponding to the C=O (carbonyl) stretching of the lactam ring would be observed around 1710-1730 cm⁻¹. The N-H stretching vibration should appear as a band in the region of 3200-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will produce peaks in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations typically appear in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov Therefore, the aromatic C=C ring stretching vibrations are expected to produce strong signals in the Raman spectrum. The C-Cl bonds should also give rise to characteristic Raman signals. While the C=O stretch is visible in Raman, it is often weaker than in the IR spectrum. The N-H stretch is typically weak in Raman spectroscopy. The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. spectroscopyonline.com

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3200 - 3300 | Weak/Not prominent |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 | 2850 - 2960 |

| C=O Stretch (Lactam) | 1710 - 1730 | 1710 - 1730 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (Strong) |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 |

| C-Cl Stretch | 600 - 800 | 600 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. nih.gov The indole (B1671886) chromophore exhibits characteristic absorption bands, often referred to as ¹La and ¹Lb transitions, which arise from π → π* electronic excitations. nih.gov

For the parent indole molecule, these bands are typically observed around 270-290 nm. The introduction of substituents onto the indole ring can cause shifts in the wavelength of maximum absorption (λmax). nih.gov The two chlorine atoms in this compound are auxochromes that can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima due to their electron-donating lone pairs interacting with the aromatic π-system. The carbonyl group also influences the electronic structure. Therefore, the λmax for this compound is expected to be shifted to a longer wavelength compared to unsubstituted oxindole. The specific λmax values would be determined by recording the spectrum in a suitable solvent, such as ethanol (B145695) or cyclohexane. utoronto.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns.

For this compound (C₈H₅Cl₂NO), the molecular weight can be calculated. The key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion (M⁺):

M⁺ peak: Contains two ³⁵Cl atoms.

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

M+4 peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms. whitman.edu

Fragmentation Analysis

Upon ionization, the molecular ion can undergo fragmentation. A plausible fragmentation pathway for this compound would involve the loss of a carbon monoxide (CO) molecule from the lactam ring, a common fragmentation for oxindoles. This would result in a significant fragment ion with a mass 28 Da less than the molecular ion. Further fragmentation of the chlorinated benzene ring could also occur.

Expected Mass Spectrometry Data for this compound:

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₈H₅³⁵Cl₂NO]⁺ | 201 | Molecular ion (most abundant isotopes) |

| [M+2]⁺ | [C₈H₅³⁵Cl³⁷ClNO]⁺ | 203 | Isotope peak |

| [M+4]⁺ | [C₈H₅³⁷Cl₂NO]⁺ | 205 | Isotope peak |

| [M-CO]⁺ | [C₇H₅³⁵Cl₂N]⁺ | 173 | Loss of carbon monoxide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov It provides precise data on bond lengths, bond angles, and intermolecular interactions.

In a crystallographic study, the compound is crystallized, and the resulting single crystal is irradiated with X-rays. nih.gov The diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined.

Crystallographic Data for the Derivative 1-(2,6-Dichlorophenyl)indolin-2-one: nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₉Cl₂NO |

| Molecular Weight | 278.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.1412 (8) |

| b (Å) | 8.0241 (9) |

| c (Å) | 11.0510 (13) |

| β (°) | 105.789 (2) |

| Volume (ų) | 609.35 (12) |

| Z | 2 |

Data for the derivative 1-(2,6-Dichlorophenyl)indolin-2-one. nih.gov

The analysis of such a structure would confirm the planarity of the indolin-2-one ring system and provide exact measurements for the C-Cl, C=O, and C-N bond lengths, as well as the bond angles throughout the molecule. It would also reveal how the molecules pack in the crystal lattice, highlighting any intermolecular interactions such as hydrogen bonding or π-π stacking.

Computational and Theoretical Chemistry Studies on 4,6 Dichloro 2h Indol 2 One and Its Derivatives

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for exploring the intrinsic properties of molecular systems. iitg.ac.in DFT, with functionals like B3LYP, and ab initio methods, such as Hartree-Fock (HF), are frequently used in conjunction with various basis sets (e.g., 6-311+G, 6-311++G(d,p)) to model the behavior of indol-2-one (B1256649) derivatives. researchgate.netresearchgate.net These methods solve the Schrödinger equation approximately, providing detailed information about the molecule's geometry, electronic structure, and reactivity from first principles. iitg.ac.in

A primary step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. chemrxiv.org For 4,6-dichloro-2H-indol-2-one and its derivatives, this involves calculating bond lengths, bond angles, and dihedral angles that define the molecular structure. Computational studies on related indolin-2-ones have shown that bond lengths calculated via the B3LYP method are in good agreement with experimental data for indole (B1671886) and isatin (B1672199) structures. researchgate.net

Conformational analysis is an extension of geometry optimization that explores the various spatial orientations (conformers) a molecule can adopt, particularly by rotating around single bonds. mdpi.com This is crucial for flexible derivatives of the indol-2-one core, as different conformers can have different energies and biological activities. ethz.ch The analysis identifies local and global energy minima, revealing the most likely shapes of the molecule. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for an Indol-2-one Core (Hypothetical Data) This table illustrates typical data obtained from geometry optimization calculations based on general findings for related structures.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C=O | 1.22 Å |

| Bond Length | C-N | 1.38 Å |

| Bond Length | C-C (Aromatic) | 1.39 - 1.41 Å |

| Bond Angle | N-C=O | 125.5° |

| Bond Angle | C-N-C | 128.0° |

| Dihedral Angle | H-N-C=O | 180.0° (for planarity) |

The electronic properties of a molecule are governed by its molecular orbitals. iqce.jp Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov Analysis of the spatial distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. In many organic molecules, the HOMO is often distributed over electron-rich regions, while the LUMO is located on electron-deficient areas, facilitating intramolecular charge transfer (ICT). acs.org

Table 2: Representative Frontier Molecular Orbital Energies (Hypothetical Data) This table shows typical FMO energy values derived from DFT calculations for organic molecules, illustrating the concept.

| Parameter | Energy (eV) |

| HOMO Energy | -7.27 |

| LUMO Energy | -1.75 |

| Energy Gap (ΔE) | 5.52 |

Source: Representative values based on findings in related studies. researchgate.net

Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution of a molecule and predicting its reactive behavior. nih.gov An MEP map illustrates the electrostatic potential on the surface of a molecule, providing a visual guide to its electrophilic and nucleophilic regions. researchgate.net This is particularly useful for studying noncovalent interactions, such as those between a drug molecule and its biological target. chemrxiv.org

The MEP map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, indicating sites for electrophilic attack (nucleophilic centers). researchgate.net

Blue: Regions of most positive electrostatic potential, electron-poor, indicating sites for nucleophilic attack (electrophilic centers).

Green: Regions of near-zero or neutral potential. researchgate.net

For this compound, the electronegative oxygen of the carbonyl group and the chlorine atoms would be expected to create regions of negative potential.

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Mapping

| Color on MEP Map | Electrostatic Potential | Interpretation |

| Red | Negative | Electron-rich; Nucleophilic reactivity |

| Yellow/Green | Intermediate/Neutral | --- |

| Blue | Positive | Electron-poor; Electrophilic reactivity |

Source: General principles of MEP analysis. researchgate.netchemrxiv.org

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure. uni-muenchen.dewisc.edu This method provides detailed insights into bonding, electron delocalization, and hyperconjugative interactions within the molecule. acs.org

Table 4: Representative NBO Donor-Acceptor Interactions (Hypothetical Data) This table illustrates the type of data generated from an NBO analysis, showing stabilizing interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O | π* (C-N) | 5.2 |

| π (C-C) | π* (C-C) | 20.5 |

| LP (1) Cl | σ* (C-C) | 1.8 |

LP = Lone Pair. Source: Based on the principles described in NBO analysis literature. acs.orgresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data (e.g., FT-IR, FT-Raman, UV-Vis) to validate both the theoretical model and the experimental assignments. DFT calculations can compute vibrational frequencies and their corresponding intensities. researchgate.netresearchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity, leading to excellent agreement with experimental spectra. researchgate.net This correlation allows for a detailed assignment of specific vibrational modes to the peaks observed in experimental IR and Raman spectra. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in UV-Vis spectra. acs.org This allows for the interpretation of electronic transitions, often involving promotions from the HOMO to the LUMO or other nearby orbitals. researchgate.net

Table 5: Correlation of Calculated and Experimental Vibrational Frequencies (Hypothetical Data for an Indol-2-one Derivative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) |

| N-H Stretch | 3350 | 3348 |

| C=O Stretch | 1715 | 1712 |

| C-Cl Stretch | 750 | 748 |

| Aromatic C-H Bend | 820 | 818 |

Source: Illustrates the strong agreement typically found in computational studies. researchgate.netresearchgate.net

Molecular Docking and Molecular Dynamics Simulations for Indol-2-one Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how indol-2-one derivatives interact with biological targets, such as enzymes or receptors. nih.gov

Molecular Docking predicts the preferred binding orientation and conformation of a ligand within the active site of a protein. nih.gov This method uses scoring functions to estimate the binding affinity, helping to identify promising drug candidates and elucidate the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-protein complex. dergipark.org.trderpharmachemica.com

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational flexibility. acs.org Starting from a docked pose, an MD simulation calculates the trajectory of atoms over a period, typically nanoseconds. dergipark.org.tr Analysis of the simulation can confirm the stability of the binding mode. acs.org Key metrics derived from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein or ligand backbone from its initial position, indicating the structural stability of the complex. dergipark.org.tr

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual residues or atoms, highlighting flexible regions of the protein and ligand. dergipark.org.tr

These simulations have been successfully applied to various indole derivatives to understand their mechanism of action and to guide the design of more potent compounds. nih.govdergipark.org.tracs.org

Table 6: Applications of Molecular Docking and Dynamics Simulations

| Technique | Application | Key Output |

| Molecular Docking | Predict binding mode and affinity of a ligand to a receptor. | Binding energy/score, key interacting residues, types of interactions (H-bonds, etc.). nih.govdergipark.org.tr |

| Molecular Dynamics | Assess the stability and dynamics of the ligand-receptor complex over time. | RMSD and RMSF plots, analysis of interaction persistence, conformational changes. dergipark.org.tracs.org |

Ligand-Protein Interaction Studies

Ligand-protein interaction studies are fundamental to understanding how a drug molecule, or "ligand," binds to its biological target, typically a protein. mdpi-res.comnih.gov These studies, primarily conducted through molecular docking simulations, predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This knowledge is critical for explaining the compound's biological activity and for designing new derivatives with improved affinity and efficacy.

A study on indol-2-one derivatives designed as DNA gyrase inhibitors revealed that the compounds showed good binding with the enzyme, with the most promising compounds exhibiting lower binding energy than the standard drug, ciprofloxacin. researchgate.net Molecular docking simulations of indole derivatives targeting the mu opioid receptor (MOR) have shown that ligands can interact with different domains of the receptor's allosteric binding site, which influences their functional activity. nih.gov For example, specific interactions with residues like W293 and N150 in the orthosteric site can stabilize the active conformation of the receptor. nih.gov

In the case of fructose-1,6-bisphosphatase (FBPase) inhibitors based on an indole scaffold, the CDOCKER algorithm was used to predict the binding interactions at the allosteric AMP binding site. doi.org While specific docking studies on this compound are not detailed in the provided results, the principles derived from its analogs are directly applicable. For example, a related compound, 5,7-dichloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, has been identified in computational screens, suggesting its potential interaction with targets involved in cancer pathways. mdpi-res.com The chlorine atoms on the indole ring, as in this compound, would significantly influence the electronic and hydrophobic properties of the molecule, thereby affecting its binding mode and affinity for a target protein.

The following table summarizes findings from molecular docking studies on related indole derivatives, illustrating the types of interactions and targets investigated.

| Compound Class | Protein Target | Key Interactions/Findings |

| Indol-2-one derivatives | S. aureus DNA gyrase | Compounds showed good binding energy and were predicted to inhibit DNA gyrase, leading to bacterial cell death. researchgate.net |

| Indolylacetamidonaltrexamine derivatives | Mu Opioid Receptor (MOR) | Ligands interact with both orthosteric and allosteric sites, with specific residues influencing agonist vs. antagonist activity. nih.gov |

| Indole derivatives | Fructose-1,6-bisphosphatase (FBPase) | Predictions using the CDOCKER algorithm helped to understand binding at the allosteric AMP site. doi.org |

| Bis(indolyl)pyridine analogues | Thymidylate kinase, DNA gyrase B | Docking studies identified derivatives with the best theoretical binding energies, suggesting them as potent inhibitors. nih.gov |

Structure-Activity Relationship (SAR) Insights from Computational Models

Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. oncodesign-services.com Computational SAR models use machine learning and molecular modeling to predict the activity of new compounds, guiding the optimization of lead structures to enhance potency and selectivity. oncodesign-services.comnih.gov These models are built upon experimental data and help identify key structural features that govern the molecule's interaction with its target. oncodesign-services.com

For indole-based compounds, computational SAR studies have been instrumental in elucidating the roles of different substituents on the indole ring. doi.org The position and nature of substituents can dramatically alter a compound's biological profile. nih.gov For example, in a series of indole derivatives developed as FBPase inhibitors, SAR analysis revealed that hydrophobic substituents at the 4- and 5-positions of the indole ring were well-tolerated. doi.org Specifically, chloro, isobutyl, and phenylamino (B1219803) groups at the 4-position were found to be favorable for activity. doi.org This highlights the importance of the dichloro substitution pattern seen in this compound.

Another study on N-benzyl indole-derived hydrazones showed that the substituent on the hydrazide moiety significantly affects anticancer activity. nih.gov For instance, a 4-methoxyphenyl (B3050149) group led to greater inhibition than a trifluoromethyl group at the same position, indicating that electron-donating groups were more favorable than electron-withdrawing groups for this particular series. nih.gov Furthermore, the position of a substituent mattered; a 2-chlorophenyl substitution resulted in higher potency than a 3-chlorophenyl substitution, suggesting that ortho positioning was more advantageous. nih.gov

The table below presents SAR insights from studies on various indole derivatives, demonstrating how structural modifications impact biological activity.

| Compound Series | Structural Modification | Impact on Biological Activity |

| 4- and 5-substituted Indole Derivatives (FBPase inhibitors) | Introduction of chloro, isobutyl, or phenylamino groups at the 4-position. | Increased inhibitory potency. doi.org |

| 4- and 5-substituted Indole Derivatives (FBPase inhibitors) | Substitution with 4-aryl groups (e.g., phenyl). | 2- to 5-fold increase in activity compared to the parent compound. doi.org |

| N-benzyl Indole-derived Hydrazones (Anticancer agents) | 4-methoxyphenyl group vs. 4-trifluoromethyl group. | The electron-donating methoxy (B1213986) group was more favorable for activity than the electron-withdrawing trifluoromethyl group. nih.gov |

| N-benzyl Indole-derived Hydrazones (Anticancer agents) | 2-chlorophenyl vs. 3-chlorophenyl substitution. | Ortho-substitution (2-chloro) resulted in higher potency than meta-substitution (3-chloro). nih.gov |

| Quinazoline Derivatives (5-HT3 Receptor Ligands) | Removal of a substituent at the R² position. | ~10-fold reduction in binding affinity. acs.org |

These examples underscore the power of computational SAR analysis. researchgate.net By systematically modifying the structure of a lead compound like this compound—for example, by altering the position of the chlorine atoms or introducing new functional groups—and then using computational models to predict the effect of these changes, researchers can rationally design more effective therapeutic agents. oncodesign-services.com

Role of 4,6 Dichloro 2h Indol 2 One As a Key Synthon and Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The 4,6-dichlorooxindole core is a foundational element in the synthesis of intricate heterocyclic systems, most notably spirooxindoles. Spirooxindoles are a class of compounds where a spirocyclic ring system is fused at the C3 position of the oxindole (B195798) core. This structural motif is found in numerous natural products and synthetic pharmaceuticals with significant biological activities. beilstein-journals.orgwindows.net

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of diverse spirooxindoles, prized for their efficiency and atom economy. beilstein-journals.org In these reactions, 4,6-dichloroisatin (B101681) can serve as the key electrophilic component. For instance, a Lewis acid-catalyzed three-component reaction involving an isatin (B1672199), and two different 1,3-dicarbonyl compounds can produce complex spirooxindole pyranochromenedione derivatives. nih.gov The methodology is robust, tolerating both electron-rich and electron-deficient isatins, which underscores the utility of the 4,6-dichloro derivative in generating a library of diverse molecular scaffolds. nih.gov

Another prominent example is the one-pot, three-component reaction of an arylamine, an isatin (such as 4,6-dichloroisatin), and a cyclic 1,3-dione (like cyclopentane-1,3-dione) to furnish novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org These reactions often proceed under mild conditions and offer operational simplicity and good product yields. beilstein-journals.org The general applicability of isatin derivatives in these MCRs makes 4,6-dichloro-2H-indol-2-one a valuable starting material for creating structurally diverse and potentially bioactive molecules. beilstein-journals.orgrsc.org

A variety of complex heterocyclic systems synthesized using isatin precursors are summarized in the table below.

| Product Class | Reactants | Reaction Type | Catalyst/Conditions |

| Spirooxindole pyranochromenediones | Isatin, 1,3-cyclohexanedione, 4-hydroxy-6-methyl-2-pyrone | Three-component reaction | SnCl₄·5H₂O, Microwave |

| Spiro[dihydropyridine-oxindoles] | Isatin, Arylamine, Cyclopentane-1,3-dione | Three-component reaction | Acetic acid, Room Temp. |

| Structurally diverse spirooxindoles | Isatin, Heterocyclic ketene (B1206846) aminals, Ethyl trifluoroacetate | Three-component reaction | Piperidine, Reflux |

Participation in Name Reactions and Catalytic Transformations

The inherent reactivity of the this compound scaffold allows it to participate in several classic "name reactions" and modern catalytic transformations, further expanding its synthetic utility.

One of the most fundamental name reactions in organic chemistry is the Friedel-Crafts reaction, which involves the alkylation or acylation of an aromatic ring. wikipedia.org The oxindole nucleus can participate in such transformations. For example, a camphorsulfonic acid-catalyzed Friedel–Crafts alkylation of arenes and heteroarenes with indolyl alcohols (generated from oxindoles) provides an efficient route to 3,3-disubstituted oxindoles. rsc.org This demonstrates the capacity of the oxindole core, including the 4,6-dichloro derivative, to act as a precursor to the electrophilic species in this classic carbon-carbon bond-forming reaction.

In the realm of catalytic transformations, the 4,6-dichlorooxindole core is a suitable substrate for various transition-metal-catalyzed and organocatalytic processes. Transition metals like nickel have been used to catalyze the synthesis of spirooxindoles in environmentally benign aqueous media. windows.net For example, nickel oxide nanoparticles (NiO NPs) have been shown to be effective catalysts for the one-pot, three-component synthesis of spirooxindole derivatives from isatins, dicyanomethane, and 1,3-diketones. windows.net

Furthermore, the development of asymmetric catalysis has enabled the enantioselective synthesis of chiral spirooxindoles. Organocatalysis, which uses small organic molecules as catalysts, has been successfully applied to reactions involving the oxindole framework, providing access to highly enantioenriched products that are valuable for pharmaceutical development. mdpi.comnih.gov

| Reaction Name / Transformation | Description | Key Features |

| Friedel-Crafts Alkylation | Electrophilic aromatic substitution where an aromatic ring is alkylated. Indolyl alcohols derived from oxindoles can serve as the alkylating agent precursor. rsc.org | C-C bond formation; synthesis of 3,3-disubstituted oxindoles. |

| Nickel-Catalyzed MCR | One-pot synthesis of spirooxindoles using isatins and other building blocks, catalyzed by nickel oxide nanoparticles. windows.net | Environmentally benign (aqueous media); high yields. |

| Asymmetric Organocatalysis | Use of chiral small organic molecules to catalyze the enantioselective synthesis of chiral spirooxindoles. mdpi.comnih.gov | Access to enantiomerically pure compounds; valuable for drug discovery. |

Development of Novel Reaction Methodologies Utilizing the Dichloroindol-2-one Core

The unique structural and electronic properties of the this compound core have facilitated the development of novel reaction methodologies for the synthesis of complex molecules. A significant area of innovation has been the design of new multicomponent reactions that lead to previously inaccessible heterocyclic scaffolds.

For example, a novel one-pot synthesis of highly substituted indol-2-ones was developed by combining an Ugi four-component reaction with a Heck reaction (U-4CR-Heck). researchgate.net This powerful domino sequence allows for the creation of indol-2-one (B1256649) scaffolds with four points of diversity, making it highly suitable for the generation of combinatorial libraries for high-throughput screening in drug discovery. researchgate.net

Another innovative approach is the discovery and optimization of new three-component reactions. The reaction between isatins, 1,3-dicarbonyl compounds, and a second, different 1,3-dicarbonyl compound under Lewis acid catalysis to form spirooxindole pyranochromenediones represents a novel transformation discovered through high-throughput screening. nih.gov This methodology provides a rapid and efficient entry to complex spirooxindoles with good functional group tolerance, highlighting the utility of substituted isatins like 4,6-dichloroisatin in pioneering new synthetic routes. nih.gov

These novel methodologies often leverage the reactivity of the C3-carbonyl group and the adjacent enolizable position of the oxindole ring, enabling a cascade of bond-forming events from simple, readily available starting materials. The development of such reactions is crucial for advancing the field of medicinal chemistry by providing efficient access to new chemical entities. thieme-connect.de

Investigation of Biological Activities of Indol 2 One Derivatives Incorporating Dichloro Substitution Patterns: a Structure Activity Perspective

Mechanisms of Action and Target Identification for Indol-2-one (B1256649) Scaffolds

Indol-2-one derivatives exert their biological effects through various mechanisms of action, with kinase inhibition being one of the most extensively studied. scirp.orgnih.gov Kinases are crucial signaling enzymes, and their dysregulation is implicated in numerous diseases, particularly cancer. scirp.orgekb.eg The indolin-2-one core structure is adept at fitting into the ATP-binding pocket of protein kinases, acting as a competitive inhibitor of ATP. nih.govekb.eg This inhibition disrupts cellular signaling cascades that control cell growth, proliferation, and survival. scirp.org

Specifically, the oxindole (B195798) moiety of pyrrole (B145914) indolin-2-ones can form key hydrogen bonds within the adenine pocket of the kinase's ATP-binding site. cancertreatmentjournal.com Prominent examples of kinases targeted by this scaffold include Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are pivotal in tumor angiogenesis. ekb.egcancertreatmentjournal.com The multi-target kinase inhibitor Sunitinib, which is based on the indolin-2-one scaffold, effectively inhibits VEGFR, PDGFR, c-KIT, and FLT3, among others. ekb.eg

Beyond kinase inhibition, other mechanisms have been identified. Certain indolin-2-one derivatives function as inhibitors of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells and involved in cellular redox balance. oncotarget.comoncotarget.com Inhibition of TrxR leads to increased oxidative stress and activation of apoptotic pathways in cancer cells. oncotarget.com Furthermore, the indole (B1671886) scaffold has been exploited to design ligands for various other pharmacological targets, including the translocator protein (TSPO) and the murine double minute 2 (MDM2) protein, which are involved in apoptosis, making them attractive targets for anticancer strategies. nih.gov

In Vitro Biological Efficacy Studies of Indol-2-one Derivatives

Anticancer Activities and Kinase Inhibition

The indolin-2-one core is a foundational structure for numerous potent anticancer agents, primarily due to its efficacy as a kinase inhibitor. japsonline.com Sunitinib, a well-known derivative, inhibits multiple RTKs involved in tumor growth and angiogenesis. ekb.eg The versatility of the indolin-2-one scaffold allows for structural modifications that can enhance potency and selectivity. cancertreatmentjournal.com For instance, arylthiazole linked 2H-indol-2-one derivatives have been designed and synthesized as potential VEGFR-2 kinase inhibitors. nih.gov

Studies have shown that specific substitutions on the indol-2-one ring are critical for activity. For example, in a series of 3-substituted-indolin-2-ones containing chloropyrroles, replacing a fluoro group with a chloro group at the C-5 position of the indolin-2-one led to a significant increase in potency against the A549 non-small cell lung cancer cell line. google.com Other research has identified indolin-2-one derivatives that induce apoptosis in cancer cells by modulating the expression of proteins like Bax, Bcl-2, and Caspase-3. researchgate.net The inhibition of thioredoxin reductase by certain 3-(2-oxoethylidene)indolin-2-one compounds has also been shown to induce cell death in colorectal and breast carcinoma cells. oncotarget.com

Table 1: Anticancer and Kinase Inhibition Activity of Selected Indol-2-one Derivatives

| Compound | Target Cell Line / Kinase | Activity (IC50) |

|---|---|---|

| 14i (chloropyrrole derivative) | A549 (Non-small cell lung) | 0.32 µM |

| 14g (chloropyrrole derivative) | KB (Oral epithelial) | 0.67 µM |

| 14g (chloropyrrole derivative) | K111 (Melanoma) | 1.19 µM |

| Compound 4 (N-butyl derivative) | HCT 116 (Colorectal) | GI50 = 0.5 µM |

| Compound 5 (N-benzyl derivative) | HCT 116 (Colorectal) | GI50 = 0.4 µM |

| Compound 2e (oxadiazole derivative) | HCT116 (Colorectal) | 6.43 ± 0.72 μM |

| Compound 2e (oxadiazole derivative) | A549 (Lung adenocarcinoma) | 9.62 ± 1.14 μM |

| Compound 2e (oxadiazole derivative) | EGFR | 2.80 ± 0.52 μM |

| Compound 9 (quinazolinone hybrid) | VEGFR-2 | 110 nM |

| Compound 20 (quinazolinone hybrid) | VEGFR-2 | 130 nM |

IC50/GI50: Half-maximal inhibitory/growth inhibitory concentration. Data sourced from multiple studies. oncotarget.comgoogle.comresearchgate.netmdpi.com

Antimicrobial (Antibacterial, Antifungal) Properties

Indole derivatives, including those based on the indol-2-one structure, have demonstrated significant antimicrobial potential. nih.gov The increasing prevalence of antibiotic resistance necessitates the development of new antimicrobial agents, and this scaffold has proven to be a valuable starting point. dergipark.org.tr

Studies have investigated novel indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties, which showed a broad spectrum of activity against bacteria like Staphylococcus aureus, MRSA, Escherichia coli, and Bacillus subtilis, as well as fungi such as Candida albicans and Candida krusei. nih.gov The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 to 50 µg/mL. nih.govnih.gov The substitution pattern plays a key role; for instance, the presence of a m-chlorophenyl group was found to be beneficial for activity. nih.gov In another study, 3-substituted indole-2-one derivatives were most active against Methicillin-resistant S. aureus (MRSA) and S. enterica with MIC values of 125 μg/mL. dergipark.org.trresearchgate.net

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Microorganism | Activity (MIC) |

|---|---|---|

| Indole-thiadiazole (2c) | MRSA | < 3.125 µg/mL |

| Indole-triazole (3d) | MRSA | < 3.125 µg/mL |

| Indole-triazole (3d) | C. krusei | < 3.125 µg/mL |

| 3-Substituted Indole-2-one (Cmpd 4-8) | MRSA ATCC 43300 | 125 µg/mL |

| 3-Substituted Indole-2-one (Cmpd 2,3) | S. enterica | 125 µg/mL |

| 2-Substituted Indole (4m) | B. subtilis | 15.6 µg/mL |

| 2-Substituted Indole (4j, 4m) | S. typhi | 15.6 µg/mL |

MIC: Minimum Inhibitory Concentration. Data sourced from multiple studies. japsonline.comdergipark.org.trnih.gov

Anti-inflammatory and Analgesic Potential

The indole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, highlighting the scaffold's potential in modulating inflammatory pathways. nih.gov Researchers have synthesized and evaluated various indol-2-one derivatives for their ability to inhibit key inflammatory mediators.

Certain 1,3-dihydro-2H-indolin-2-one derivatives bearing α,β-unsaturated ketones have shown good cyclooxygenase-2 (COX-2) inhibitory activities, with IC50 values in the low micromolar range. mdpi.com Molecular docking studies suggest these compounds effectively bind to the COX-2 enzyme. mdpi.com Hybrid molecules containing both indole and imidazolidine nuclei have also been investigated. These compounds demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β in animal models. nih.gov Furthermore, these derivatives showed antinociceptive (analgesic) activity in acetic acid-induced writhing tests, suggesting they interfere with pain signaling pathways. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Selected Indole Derivatives

| Compound | Assay / Target | Activity |

|---|---|---|

| LPSF/NN-52 | Acetic acid-induced writhing | 52.1% inhibition |

| LPSF/NN-56 | Acetic acid-induced writhing | 63.1% inhibition |

| Compound 4e | COX-2 Inhibition | IC50 = 2.35 ± 0.04 µM |

| Compound 9h | COX-2 Inhibition | IC50 = 2.42 ± 0.10 µM |

| Compound 9i | COX-2 Inhibition | IC50 = 3.34 ± 0.05 µM |

| Compound 9d | NO Production Inhibition | IC50 = 10.03 ± 0.27 µM |

IC50: Half-maximal inhibitory concentration. Data sourced from multiple studies. mdpi.comnih.gov

Antitubercular and Anti-HIV Activities

Indole-based scaffolds have emerged as a promising foundation for the development of novel agents against challenging infectious diseases like tuberculosis (TB) and HIV. nih.govnih.gov

Specifically, indole-2-carboxamides have been identified as a potent class of antituberculosis agents through phenotypic screening. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that substitutions at the 4- and 6-positions of the indole ring with chloro, fluoro, or cyano groups significantly improve metabolic stability and activity against Mycobacterium tuberculosis (Mtb). nih.govresearchwithrutgers.com One derivative, 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide , was identified as a lead candidate with improved in vitro activity compared to standard TB drugs. nih.gov These compounds are believed to target the MmpL3 transporter, which is essential for the biosynthesis of the mycobacterial cell wall. nih.gov

In the realm of anti-HIV research, various indole derivatives have been synthesized and evaluated for their ability to inhibit viral replication. nih.govacs.org Some have shown activity against HIV-1 integrase, a key enzyme in the viral life cycle, with IC50 values in the low micromolar range. nih.govmdpi.com Other series of 1-(thiophen-2-yl)-9H-pyrido[3,4-b]indole derivatives have demonstrated significant anti-HIV activity, with the most potent compound exhibiting an EC50 of 0.53 µM. nih.gov

Table 4: Antitubercular and Anti-HIV Activity of Selected Indole Derivatives

| Compound | Target Organism / Enzyme | Activity |

|---|---|---|

| 4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide | M. tuberculosis | MIC = 0.05 µM |

| Compound 39 (indole-2-carboxamide) | M. tuberculosis | MIC = 0.05 µM |

| Compound 41 (indole-2-carboxamide) | M. tuberculosis | MIC = 0.02 µM |

| Compound 7g (pyrido[3,4-b]indole) | HIV-1 Replication | EC50 = 0.53 µM |

| Compound 16 (bisindole) | HIV Cell-Cell Fusion | EC50 ~ 1.0 µM |

| Compound 18 (indole-2-carboxylic acid) | HIV-1 Integrase | IC50 = 0.13 µM |

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Data sourced from multiple studies. nih.govnih.govacs.orgmdpi.com

Enzyme Modulation and Receptor Agonism/Antagonism (e.g., GPR17, TRPV1)

Beyond the targets already discussed, indol-2-one derivatives have been shown to modulate the activity of other important enzymes and receptors.

The G protein-coupled receptor 17 (GPR17), an orphan receptor involved in myelin repair, has been identified as a target for indole derivatives. elsevierpure.com Notably, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL29,951) was characterized as a potent synthetic agonist of GPR17. elsevierpure.comnih.govacs.org Stimulation of GPR17 with this compound triggers the Gαi/o signaling pathway. nih.gov SAR studies on this scaffold revealed that a 4,6-dibromo substitution resulted in a derivative with an EC50 of 202 nM, making it one of the most potent synthetic GPR17 agonists identified to date. elsevierpure.com

The Transient Receptor Potential Vanilloid 1 (TRPV1), an ion channel that plays a critical role in pain and inflammation, is another key target. mdpi.com While many TRPV1 modulators are agonists like capsaicin, there is significant interest in developing antagonists for pain relief. nih.gov Various indole-based compounds, including indole-2-carboxamides and indole-based peptoids, have been developed and evaluated as both agonists and antagonists of the TRPV1 receptor, representing a promising avenue for novel analgesic agents. mdpi.comresearchgate.net

Table 5: Activity of Dichloro-Indole Derivatives on GPR17

| Compound | Target | Activity (EC50) |

|---|---|---|

| MDL29,951 (4,6-dichloro derivative) | GPR17 | ~280 nM |

| Compound 1b (4,6-dibromo derivative) | GPR17 | 202 nM |

EC50: Half-maximal effective concentration. Data sourced from multiple studies. elsevierpure.com

Strategies for Lead Optimization and Drug Design Based on the Indol-2-one Moiety

The indol-2-one, or oxindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its ability to engage in key hydrogen bonding interactions and its amenability to substitution at various positions make it an attractive starting point for drug design. The introduction of a dichloro-substitution pattern, such as in 4,6-dichloro-2H-indol-2-one, significantly influences the electronic and lipophilic properties of the scaffold, offering a vector for optimizing potency, selectivity, and pharmacokinetic profiles. Lead optimization strategies for this class of compounds often involve sophisticated medicinal chemistry techniques aimed at refining the molecule's interaction with its biological target while improving its drug-like properties.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in lead optimization to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of the original lead compound. nih.gov For indol-2-one derivatives, these techniques are employed to navigate beyond existing patent landscapes, enhance target affinity, and address liabilities such as metabolic instability or off-target toxicity.

Scaffold Hopping: This strategy involves replacing the central core of the molecule with a topologically different scaffold that maintains a similar three-dimensional arrangement of key functional groups. uchicago.edu For instance, in the development of kinase inhibitors, the indol-2-one core, which typically acts as a hydrogen bond donor and acceptor, can be replaced by other heterocyclic systems that preserve this interaction motif. A notable example involves hopping from an indole scaffold to an indazole framework in the development of dual MCL-1/BCL-2 inhibitors, which successfully altered the selectivity profile of the lead compounds. rsc.org While specific examples starting from a 4,6-dichloroindol-2-one scaffold are not extensively documented, the principle remains a key strategy. For example, indolopyrazinoquinazolinone derivatives have been designed via scaffold hopping from the natural product evodiamine to create potent tubulin inhibitors. mdpi.com

Bioisosteric Replacements: Bioisosterism involves substituting a functional group with another that has similar physical and chemical properties, leading to comparable biological activity. wikipedia.org This is a more conservative approach than scaffold hopping and is used to fine-tune specific properties. In the context of indol-2-one derivatives, bioisosteric replacements are frequently applied to substituents on the core structure. For example, an amide linker, which may be prone to hydrolysis, was successfully replaced with a more stable triazole ring in a series of indolin-2-one based p38α inhibitors, leading to a compound with moderate bioavailability and potent in-vivo activity. nih.gov Halogen atoms like chlorine are often considered bioisosteres for methyl groups or other halogens, and their replacement can modulate lipophilicity and target interactions. The strategic replacement of hydrogen with fluorine, a classical bioisostere, is a common tactic to block metabolic oxidation and enhance potency. cambridgemedchemconsulting.comu-tokyo.ac.jp

The following table provides illustrative examples of these strategies applied to the broader class of indol-2-one and related indole derivatives.

| Strategy | Original Moiety/Scaffold | Replacement Moiety/Scaffold | Target/Activity | Rationale/Outcome |

| Scaffold Hopping | Indole | Indazole | MCL-1/BCL-2 | To develop dual inhibitors from a selective MCL-1 inhibitor lead. The resulting indazole-3-acylsulfonamides showed improved dual inhibition with minimal BCL-xL activity. rsc.org |

| Scaffold Hopping | Evodiamine (Indole Alkaloid) | Indolopyrazinoquinazolinone | Tubulin Polymerization | Design of novel tubulin inhibitors with low nanomolar activity against cancer cell lines. mdpi.com |

| Bioisosteric Replacement | Amide Linker | Triazole | p38α Kinase | To improve metabolic stability. The resulting triazole derivative showed increased stability and potent in-vivo anti-inflammatory activity. nih.gov |

| Bioisosteric Replacement | Ester Oxygen | Nitrogen Atom (Amide) | General Anesthetic | To increase duration of action by preventing hydrolysis. Procainamide has a longer half-life than Procaine. wikipedia.org |

| Bioisosteric Replacement | Phenyl Ring | Thiophene or Naphthalene | General | To improve efficacy, alter binding specificity, or reduce metabolic lability, thereby enhancing pharmacokinetic properties. wikipedia.org |

This table presents examples from the broader indole/indol-2-one class to illustrate the principles, due to limited specific data on this compound.

Rational Design Principles for Dichloroindol-2-one Derivatives

Rational, structure-based drug design is crucial for optimizing indol-2-one derivatives. This process relies on understanding the molecular interactions between the inhibitor and its target, often guided by X-ray crystallography and computational modeling. nih.gov For dichloro-substituted indol-2-ones, the position of the chlorine atoms is a critical determinant of biological activity, influencing both the molecule's conformation and its direct interactions within the binding pocket.

The structure-activity relationships (SAR) for halogenated pyrrole-indolin-2-one derivatives have been extensively studied, particularly as kinase inhibitors. cancertreatmentjournal.com The substitution of halides, such as fluorine or chlorine, at the C5 position of the indol-2-one ring is a key feature of potent VEGFR-2 and PDGFRβ inhibitors like Sunitinib. cancertreatmentjournal.com This highlights the importance of the substitution pattern on the benzene (B151609) portion of the scaffold.

Key principles in the rational design of dichloroindol-2-one derivatives include:

Lipophilicity and Pocket Filling: The two chlorine atoms on the 4- and 6-positions significantly increase the lipophilicity of the phenyl ring portion of the scaffold. This can enhance binding affinity if the target protein has a corresponding hydrophobic pocket. The positions are crucial; for example, in isatin-hydrazone derivatives, halogen substituents at the 2,6-positions of a pendant C-ring were found to be the most potent. semanticscholar.org

Modulation of Electronic Properties: Chlorine is an electron-withdrawing group. The placement at positions 4 and 6 will influence the electron density of the aromatic ring and the acidity of the N-H proton at position 1. This modulation can affect hydrogen bonding strength with the target protein, a critical interaction for many indol-2-one-based inhibitors.

Blocking Metabolic Hotspots: Halogenation can be used to block sites of metabolic oxidation. By replacing a hydrogen atom with a metabolically robust chlorine atom, the pharmacokinetic profile of a compound can be improved, leading to a longer half-life. wikipedia.org

Direct Halogen Bonding: Chlorine atoms can participate in halogen bonds with electron-rich atoms (like oxygen or sulfur) in the protein's active site. This non-covalent interaction can provide an additional anchor point for the inhibitor, thereby increasing its potency and selectivity. The specific geometry required for effective halogen bonding makes the substitution pattern (i.e., 4,6-dichloro) a critical design element.

The following table summarizes key rational design considerations for dichloroindol-2-one derivatives, drawing from principles established for related halogenated structures.

| Design Principle | Structural Feature | Intended Effect | Example Application/Consideration |

| Enhance Hydrophobic Interactions | Dichloro-substitution | Increased lipophilicity to fit into hydrophobic pockets of the target. | The 4,6-dichloro pattern should be modeled against the target's binding site to ensure a favorable fit in hydrophobic sub-pockets, similar to how 5-substituted indolinones target the ATP-binding site of kinases. cancertreatmentjournal.com |

| Modulate H-Bonding | Electron-withdrawing effect of Cl atoms | Alters pKa of the indol-2-one N-H group, potentially strengthening hydrogen bonds with the kinase hinge region. | In CDK2 inhibitors, the oxindole core forms critical hydrogen bonds. Modifying the electronics of the ring system can fine-tune the strength of these key interactions. |

| Improve Metabolic Stability | Blocking C-H bonds with C-Cl bonds | Prevents metabolic oxidation at the 4- and 6-positions of the indole ring. | Replacing metabolically liable hydrogens with halogens is a standard strategy to improve a drug candidate's half-life. wikipedia.org |

| Introduce Halogen Bonding | Chlorine atoms at positions 4 and 6 | Form directional, non-covalent bonds with electron-donating residues (e.g., carbonyl oxygens) in the active site. | The specific vector of the C-Cl bonds in the 4,6-dichloro isomer must be computationally docked to identify potential halogen bond acceptors in the target protein. |

| Optimize Selectivity | Unique substitution pattern | The specific 4,6-dichloro pattern may confer selectivity for a particular kinase isozyme by exploiting subtle differences in active site residues. | Pyrrole-indolin-2-ones have shown differential selectivity for Aurora A vs. Aurora B kinases based on substitutions on the core. nih.gov |

This table outlines general principles applicable to this compound, based on SAR studies of related halogenated indol-2-one derivatives.

Challenges and Future Directions in Research on 4,6 Dichloro 2h Indol 2 One and Its Analogues

Advancements in Stereoselective Synthesis

A primary challenge in the synthesis of 4,6-dichloro-2H-indol-2-one analogues, particularly spirooxindoles, lies in the precise control of stereochemistry. The construction of chiral spiro-cyclic frameworks is a persistent challenge in organic synthesis. rsc.orgnih.gov Recent progress has been made in the catalytic asymmetric synthesis of spirooxindoles, utilizing starting materials such as isatin (B1672199) derivatives, methyleneindolinones, and indolin-2-one derivatives. rsc.orgnih.govresearchgate.net These advancements have enabled the construction of spirooxindoles with fused rings of varying sizes, from three to seven members. rsc.orgnih.gov

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of indole-based chiral heterocycles. acs.orgnih.gov For instance, chiral phosphoramide-catalyzed asymmetric reactions of indol-2-yl carbinols with enamides have provided an efficient route to chiral 2-indole-substituted 1,1-diarylalkane derivatives. rsc.orgrsc.org Furthermore, N-heterocyclic carbene (NHC) catalysis has been successfully employed in the annulation of isatin-derived enals to produce spirocyclic oxindole-ε-lactones with high yields and excellent stereoselectivities. acs.org Diversity-oriented synthesis using organocatalytic regiodivergent cascade reactions has also been developed to create a range of spirooxindoles. nih.gov